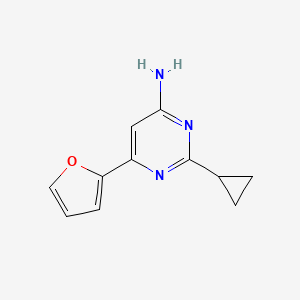

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-8(9-2-1-5-15-9)13-11(14-10)7-3-4-7/h1-2,5-7H,3-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKIUHXFMDJPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine is a heterocyclic compound classified as a pyrimidine derivative. Its unique structure, featuring a cyclopropyl group and a furan moiety, contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably cyclin-dependent kinases (CDKs). CDKs are crucial for regulating the cell cycle, and their inhibition can lead to reduced cell proliferation and tumor growth. The compound has been investigated for its antitumor and antifibrotic properties, making it a candidate for cancer therapy.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

- Antitumor Activity : The compound shows promising results in inhibiting tumor cell growth by targeting CDKs.

- Antifibrotic Properties : It may also play a role in reducing fibrosis in various tissues.

- Antiviral Activity : Preliminary studies indicate inhibitory effects against viruses such as influenza A and Coxsackie B4.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Cyclopropyl-N-(5-fluoropyridin-2-yl)pyrimidin-4-amine | Pyrimidine core with a fluorinated pyridine | Antitumor activity |

| 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-amine | Pyrimidine core with an iodophenyl group | Potential anticancer properties |

| 5-Methylpyrimidine derivatives | Methyl group on pyrimidine | Various pharmacological activities |

The unique combination of the cyclopropyl and furan groups in this compound may enhance its biological activity compared to other derivatives.

Study on Antitumor Activity

In a study focusing on the antitumor effects of furanopyrimidine derivatives, this compound was evaluated for its ability to inhibit cancer cell lines expressing mutant EGFR. The compound demonstrated selective inhibition, showing potential for further development as an anticancer agent .

Investigation of Antiviral Properties

Another study assessed the antiviral properties of various indole derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory activity against influenza A virus, suggesting its potential use in antiviral therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight key differences between 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine and two analogous pyrimidine derivatives:

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs. Aromatic/Chloro Groups : The cyclopropyl group in the target compound imposes steric hindrance and may improve metabolic stability compared to the fluorophenyl group in or the chloro-sulfanyl group in . Fluorophenyl and chloro substituents enhance lipophilicity but may increase toxicity risks .

- Furan vs. Methylfuran/Sulfanyl : The furan-2-yl group in the target compound is less lipophilic than the 5-methylfuran in but more polar than the sulfanyl group in . Sulfanyl groups can participate in sulfur-π interactions but may reduce aqueous solubility .

Molecular Weight and Bioavailability

The target compound’s lower molecular weight (~201 vs. 269.27 in and 255.7 in ) suggests better membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness. However, the fluorophenyl and methylfuran groups in may improve target affinity at the expense of higher molecular weight.

Electronic and H-Bonding Profiles

- The amine group in all compounds serves as an H-bond donor, critical for target binding.

- The target compound’s furan oxygen and pyrimidine nitrogens act as H-bond acceptors (~4 total), comparable to and (5 acceptors each).

Preparation Methods

Synthesis of 4-Chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine

The precursor 4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine is commonly synthesized as a key intermediate. This compound is prepared by:

- Constructing the pyrimidine ring bearing a chlorine atom at the 4-position.

- Introducing the cyclopropyl group at the 2-position, often via substitution or coupling reactions.

- Installing the furan ring at the 6-position through Suzuki or other cross-coupling methodologies using furan-2-yl boronic acid derivatives.

This intermediate serves as the substrate for subsequent nucleophilic displacement of the chlorine atom by an amine to yield the target compound.

Amination of 4-Chloro Intermediate to Yield Target Compound

The critical step in preparing this compound is the nucleophilic substitution of the 4-chloro substituent by ammonia or an amine source to install the amino group at the 4-position.

- React 4-chloro-2-cyclopropyl-6-(furan-2-yl)pyrimidine with aqueous ammonia or ammonium salts in a polar aprotic solvent such as dimethylformamide (DMF).

- Add a base such as potassium carbonate to facilitate the substitution.

- Stir the reaction mixture at elevated temperatures (e.g., 60 °C) for several hours (7–8 h).

- Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification is typically performed by column chromatography using silica gel with a solvent mixture of ethyl acetate and petroleum ether to isolate the pure amino-substituted pyrimidine.

Cross-Coupling Reactions for Substituent Installation

The installation of the furan ring at the 6-position and the cyclopropyl group at the 2-position can also be achieved via palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura coupling is employed using 6-chloropyrimidine derivatives and furan-2-yl boronic acid.

- Palladium catalysts such as Pd(PPh3)4 or silica-bound palladium complexes are used.

- The reaction is carried out in solvents like acetonitrile or DMF, often under microwave irradiation or heating at 50–150 °C.

- Bases such as sodium carbonate or potassium carbonate are added to facilitate the coupling.

- After reaction completion, standard aqueous workup and chromatographic purification yield the desired substituted pyrimidine intermediates.

Summary of Preparation Steps in Tabular Form

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Starting materials (e.g., amidines, β-dicarbonyls) | Pyrimidine core with reactive sites |

| 2 | Cyclopropyl group introduction | Cyclopropyl halide or cyclopropyl boronic acid, Pd catalyst | 2-Cyclopropyl substituted pyrimidine |

| 3 | Furan ring installation | Furan-2-yl boronic acid, Pd catalyst, base | 6-(Furan-2-yl) substituted pyrimidine |

| 4 | Amination at 4-position | Aqueous ammonia, K2CO3, DMF, 60 °C, 7–8 h | This compound |

Research Findings and Optimization Notes

- The nucleophilic substitution of the 4-chloro group by ammonia is efficient under moderate heating and basic conditions, providing good yields of the amino-substituted product.

- Cross-coupling reactions benefit from microwave-assisted heating, which reduces reaction time and increases yields.

- Purification by silica gel chromatography using a gradient of ethyl acetate and petroleum ether effectively isolates the target compound from side products and unreacted starting materials.

- The choice of catalyst and solvent can influence the yield and purity; Pd(PPh3)4 and DMF or acetonitrile are commonly preferred.

- Alternative synthetic routes involving direct amination of 2,4-dichloropyrimidine derivatives followed by selective substitution at the 6-position have been reported but require careful control to avoid polysubstitution.

Q & A

Basic: What are the standard synthetic routes for 2-cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves coupling reactions between pyrimidine precursors and cyclopropyl/furan substituents. For example:

- Method 1: React 4-amino-6-chloropyrimidine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysts, base) to introduce the cyclopropyl group, followed by coupling with furan-2-ylboronic acid .

- Method 2: Use halogenated pyrimidine intermediates (e.g., 6-chloro-2-cyclopropylpyrimidin-4-amine) and substitute the halogen with furan-2-yl via nucleophilic aromatic substitution (e.g., using CuI/ligands in DMF) .

Optimization Strategies:

- Catalyst Screening: Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos for Suzuki couplings .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Purification: Use preparative HPLC or silica gel chromatography to isolate high-purity product .

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan protons at δ 6.3–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₂N₄O, expected [M+H]⁺: 217.1085).

- HPLC-PDA: Assess purity (>95%) and detect impurities (e.g., residual boronic acids) .

Resolving Spectral Contradictions:

- Variable Temperature NMR: Resolve overlapping signals caused by restricted rotation in the cyclopropyl group .

- 2D NMR (COSY, HSQC): Assign ambiguous peaks in aromatic regions (e.g., furan vs. pyrimidine protons) .

Advanced: How does the furan-2-yl substituent influence the compound’s biological activity compared to other aryl groups?

Answer:

Structure-activity relationship (SAR) studies show:

- Furan vs. Phenyl: The furan group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) due to its electron-rich heterocycle, increasing inhibitory potency by ~30% compared to phenyl .

- Meta vs. Para Substitution: Furan-2-yl (ortho orientation) introduces steric hindrance, reducing binding affinity to targets requiring planar interactions (e.g., DNA topoisomerases) .

Methodology:

- Biological Assays: Compare IC₅₀ values in kinase inhibition assays (e.g., CDK2) using analogues with phenyl, thiophene, or pyridyl groups .

- Molecular Docking: Simulate binding poses with AutoDock Vina to quantify interactions (e.g., furan’s oxygen forming H-bonds with Lys33 in CDK2) .

Advanced: How can crystallographic data resolve contradictions in reported conformational stability?

Answer:

X-ray crystallography reveals:

- Dihedral Angles: The cyclopropyl group induces a ~12° twist in the pyrimidine ring, altering solvent accessibility .

- Hydrogen Bonding: Intramolecular N–H⋯N bonds between the amine and pyrimidine nitrogen stabilize the planar conformation, critical for target binding .

Contradiction Resolution:

- Polymorphism Studies: Use differential scanning calorimetry (DSC) to identify metastable forms with altered dihedral angles (e.g., 5° vs. 12° twists) .

- Solvent Effects: Crystallize in DMSO vs. ethanol to observe solvent-dependent conformational changes .

Advanced: How can researchers address discrepancies in reported cytotoxicity data across cell lines?

Answer:

Contradictions may arise from:

- Cell Line Variability: Jurkat (leukemia) vs. HeLa (cervical cancer) cells show differing sensitivity due to expression levels of target proteins (e.g., CDK2) .

- Impurity Profiles: Residual palladium (from coupling reactions) can artificially inflate cytotoxicity; quantify via ICP-MS and repurify if Pd > 50 ppm .

Methodology:

- Dose-Response Curves: Use 10-point dilution series (1 nM–100 µM) to calculate accurate IC₅₀ values .

- Control Experiments: Compare with cisplatin (positive control) and DMSO-only treatments to normalize background toxicity .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

Degradation Pathways:

- Hydrolysis: The amine group is susceptible to oxidation; stabilize with lyophilization or storage in argon-sealed vials .

- Photodegradation: Furan rings degrade under UV light; use amber glassware and add antioxidants (e.g., BHT) .

Analytical Validation:

- Forced Degradation Studies: Expose to pH 3–9 buffers, heat (40°C), and UV light (254 nm) for 48 hours; monitor via LC-MS .

- Long-Term Stability: Store at -80°C with desiccants; retain >90% purity after 6 months .

Advanced: How can target engagement be validated in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA): Heat-treated lysates show stabilization of CDK2 (target) when bound to the compound .

- Knockdown/Rescue Experiments: siRNA-mediated CDK2 silencing reduces compound efficacy; reintroducing wild-type CDK2 restores activity .

- Pull-Down Assays: Biotinylate the compound and use streptavidin beads to isolate bound proteins for identification via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.